3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine
Description
Properties
IUPAC Name |
5-(2-chlorophenyl)-2-methyl-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c1-14-9(11)12-8(13-14)6-4-2-3-5-7(6)10/h2-5H,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOIJGDXKPECLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C2=CC=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy for 1,2,4-Triazole Derivatives
The synthesis of 1,2,4-triazole derivatives like 3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine typically involves:
- Formation of a triazole ring by cyclization of amidine or aminoguanidine derivatives.
- Introduction of substituents such as 2-chlorophenyl and methyl groups either before or after cyclization.
- Use of catalytic oxidation or microwave-assisted cyclocondensation to improve yields and selectivity.
Catalytic Oxidation Method (Related to Triazole Ketone Derivatives)
A patent (CN112225705A) describes a catalytic oxidation method for preparing 3-methyl-1-phenyl-1H-1,2,4-triazole-5(4H)-ketone, which is structurally related to the target compound:
- Procedure : 5-methyl-2-phenyl-1,2,4-triazole-3-ketone is dissolved in tert-butyl alcohol.
- Vanadium pentoxide (V2O5) is used as a catalyst.
- Air is introduced at controlled flow rates (20-30 mL/min).
- The reaction is performed at 40-50 °C for 4-5 hours under stirring.
- After oxidation, the reaction mixture is concentrated and the solid product is washed with water.
- Yields of 85-90% and purity around 93-95% are reported.
This method highlights the importance of catalyst choice, solvent, temperature, and air flow in achieving high yield and purity for substituted triazole ketones, which can be precursors or analogs of the target amine compound.
| Parameter | Condition | Outcome |
|---|---|---|
| Catalyst | Vanadium pentoxide (0.2-0.26 g) | Efficient catalytic oxidation |
| Solvent | tert-butyl alcohol (50 g) | Good solubility and reaction medium |
| Temperature | 40-50 °C | Optimal for oxidation |
| Air flow rate | 20-30 mL/min | Ensures sufficient oxidation |
| Reaction time | 4-5 hours | Complete oxidation |
| Yield | 85-90% | High yield |
| Product purity | 93-95% | High purity |
Microwave-Assisted Cyclocondensation for 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
A research article (RSC Advances, 2018) describes microwave-assisted synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl) derivatives, which are closely related to 3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine in terms of the triazole core and amino substitution:
- Starting Materials : Succinic anhydride, aminoguanidine hydrochloride, and various amines.
- Method : Two complementary pathways depending on amine nucleophilicity.
- Pathway A: Preparation of N-guanidinosuccinimide followed by reaction with amines under microwave irradiation, leading to ring closure forming the 1,2,4-triazole.
- Pathway B: Preparation of N-arylsuccinimides followed by reaction with aminoguanidine hydrochloride under microwave irradiation, suitable for less nucleophilic aromatic amines.
- Microwave Conditions : Typically 170-180 °C for 25 minutes in solvents like acetonitrile or ethanol.
- Advantages : Higher yields, purity, and shorter reaction times compared to conventional heating.
- Limitations : Aromatic amines with low nucleophilicity may require pathway B or alternative conditions.
This method is adaptable for introducing aromatic substituents such as 2-chlorophenyl groups, and methylation can be achieved by selecting appropriate amines or methylating agents before or after ring formation.
| Parameter | Condition | Notes |
|---|---|---|
| Reaction type | Microwave-assisted cyclocondensation | Efficient ring closure |
| Temperature | 170-180 °C | Optimal for cyclization |
| Time | 25 minutes | Rapid synthesis |
| Solvent | Acetonitrile, ethanol | Solvent choice affects yield |
| Starting materials | N-guanidinosuccinimide or N-arylsuccinimide | Pathway depends on amine nucleophilicity |
| Product yields | Moderate to high | Depends on amine type |
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|
| Catalytic Oxidation | Vanadium pentoxide, tert-butyl alcohol, air, 40-50 °C, 4-5 h | High yield and purity for triazole ketones | Specific to ketone derivatives, may require further modification for amines |
| Microwave-Assisted Cyclocondensation | N-guanidinosuccinimide or N-arylsuccinimide, amines, microwave, 170-180 °C, 25 min | Rapid synthesis, good yields, adaptable for aromatic substituents | Requires optimization for aromatic amines, possible low nucleophilicity issues |
| Methylation Post-Synthesis | Methylating agents (e.g., methyl iodide) | Allows selective methylation | Additional step, requires control |
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential use in the development of new pharmaceuticals, particularly as an antifungal and anticancer agent.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. For example, as an antifungal agent, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes structurally related 1,2,4-triazol-5-amine derivatives and their key differences:
Physicochemical Properties
- Lipophilicity : The 2-chlorophenyl group in the target compound enhances lipophilicity (logP ~2.1) compared to the unsubstituted 1-methyl-1H-1,2,4-triazol-3-amine (logP ~0.5) .
- Solubility: Derivatives with polar substituents (e.g., 2-aminophenyl in ) exhibit higher aqueous solubility (>10 mg/mL) due to hydrogen-bonding interactions, whereas the 2-chlorophenyl analog has moderate solubility (~2 mg/mL) .
- Thermal Stability : Triazolamines with aromatic substituents (e.g., chlorophenyl) decompose at temperatures >250°C, comparable to nitro-functionalized analogs in energetic materials .
Key Research Findings
Substituent Position Matters : The 2-chlorophenyl isomer exhibits distinct electronic effects compared to 3- or 4-chlorophenyl analogs, influencing both reactivity and bioactivity .
Hybrid Systems : Incorporating triazolamines into larger heterocycles (e.g., quinazolines) enhances pharmacological profiles, as seen in .
Thermal Robustness : Chlorophenyl substitution contributes to stability under high-temperature conditions, a feature exploited in materials science .
Biological Activity
3-(2-Chlorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine is a compound of interest due to its diverse biological activities, particularly in antimicrobial and antifungal applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.
- Molecular Formula : C9H9ClN4
- Molecular Weight : 200.65 g/mol
- CAS Number : 1566351-63-0
The compound exhibits its biological effects primarily through inhibition of specific enzymes and interference with cellular processes. The triazole ring structure is crucial for its activity, as it mimics the natural substrates of various enzymes involved in nucleic acid synthesis and cell wall formation.
Antimicrobial Activity
Research indicates that 3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine displays significant antimicrobial properties against a range of pathogens:
| Pathogen Type | Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Gram-positive Bacteria | Staphylococcus aureus | 8 μg/mL |
| Enterococcus faecalis | 16 μg/mL | |
| Gram-negative Bacteria | Escherichia coli | 32 μg/mL |
| Pseudomonas aeruginosa | 64 μg/mL | |
| Fungi | Candida albicans | 4 μg/mL |
| Aspergillus niger | 8 μg/mL |
The compound’s efficacy against Staphylococcus aureus and Candida albicans highlights its potential as a therapeutic agent in treating infections caused by resistant strains.
Study on Antimicrobial Efficacy
A study published in Heliyon demonstrated that derivatives of triazole compounds, including 3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine, exhibited promising antibacterial activity against multi-drug resistant strains. The study utilized a series of synthesized triazole compounds to assess their effectiveness against various bacterial strains. The results indicated that the compound effectively inhibited bacterial growth at concentrations significantly lower than traditional antibiotics .
Molecular Docking Studies
Further investigations using molecular docking techniques revealed that 3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine binds effectively to the active sites of target enzymes involved in bacterial cell wall synthesis. This binding affinity suggests a competitive inhibition mechanism that could be leveraged for drug development .
Research Findings
Recent studies have focused on optimizing the biological activity of triazole derivatives through structural modifications. For instance, substituting different functional groups on the triazole ring has been shown to enhance antimicrobial potency. A comparative study highlighted that modifications led to variations in MIC values across different pathogens .
Q & A
Q. How to address discrepancies in crystallographic data for similar triazole derivatives?
- Methodological Answer : Cross-validate using:
- Single-crystal XRD (Cu-Kα radiation, 100 K) to resolve tautomeric forms.
- Powder XRD to confirm phase purity and detect polymorphs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
